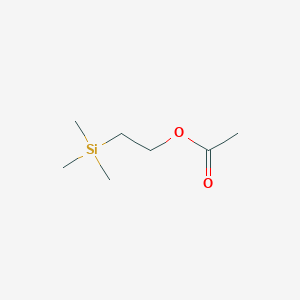

2-(Trimethylsilyl)ethyl acetate

Description

Contextual Significance within Contemporary Synthetic Methodologies

The 2-(trimethylsilyl)ethyl (TMSE) group, often introduced via reagents derived from 2-(trimethylsilyl)ethanol (B50070), has become an important tool in modern synthetic strategies. highfine.com Its stability to a wide range of reaction conditions, including basic and moderately acidic media, oxidation, and certain reductive processes, makes it a robust choice for protecting carboxylic acids. researchgate.net The primary significance of the TMSE ester lies in its unique deprotection mechanism. Unlike simple alkyl esters that require harsh acidic or basic hydrolysis, the TMSE group is cleaved under remarkably mild conditions, most notably by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). highfine.comtcichemicals.com This cleavage proceeds through an irreversible E2-type elimination mechanism, facilitated by the high affinity of fluoride for silicon, to release the free carboxylic acid, ethylene (B1197577), and a stable silyl (B83357) fluoride.

This fluoride-mediated deprotection offers a high degree of chemoselectivity, allowing chemists to unmask a carboxylic acid without disturbing other sensitive functional groups in the molecule, such as other esters, silyl ethers, or acid-labile groups. acs.org This orthogonality is a cornerstone of modern protecting group strategy. For instance, in a molecule containing both a tert-butyl ester and a TMSE ester, the tert-butyl group can be selectively removed with strong acid, leaving the TMSE group untouched, while the TMSE ester can be selectively cleaved with fluoride, leaving the tert-butyl ester intact.

Recent research has highlighted the utility of TMSE-protected substrates in sophisticated transition metal-catalyzed reactions. For example, (trimethylsilyl)ethyl β-ketoesters have been developed as a novel class of substrates for palladium-catalyzed asymmetric allylic alkylation. acs.orgnih.gov The use of the TMSE protecting group in these substrates provides a distinct advantage over traditional allyl β-ketoesters because it is not susceptible to cleavage by the transition metal catalyst. acs.org This allows for the coupling of complex and highly functionalized fragments that would be incompatible with the synthesis of traditional substrates, thereby expanding the scope and convergence of these powerful carbon-carbon bond-forming reactions. nih.gov

| Protecting Group | Common Deprotection Reagents | Typical Conditions | Cleavage Mechanism |

|---|---|---|---|

| Methyl/Ethyl Ester | LiOH, NaOH, KOH | Aqueous base, heat | Saponification (Hydrolysis) |

| tert-Butyl Ester | Trifluoroacetic Acid (TFA), HCl | Anhydrous acid | Acid-catalyzed elimination (E1) |

| Benzyl (B1604629) (Bn) Ester | H₂, Pd/C | Hydrogen atmosphere | Hydrogenolysis |

| 2-(Trimethylsilyl)ethyl (TMSE) Ester | TBAF, HF-Pyridine | Anhydrous, room temperature | Fluoride-induced β-elimination |

Historical Trajectories in 2-(Trimethylsilyl)ethyl Protecting Group Utilization

The concept of using silicon-based moieties as protecting groups has been a significant area of development in organic synthesis. While silyl ethers, such as the trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) groups, were established earlier for the protection of alcohols, the application of silicon-based groups for carboxylic acid protection followed a distinct trajectory. wikipedia.orglibretexts.org

The introduction of the 2-(trimethylsilyl)ethyl group as a selectively cleavable protecting group for carboxylic acids was a key innovation reported independently by two research groups in 1977. P. Sieber described the use of the "2-trimethylsilylethyl residue" as a carboxyl protecting group that could be selectively removed under neutral conditions using fluoride ions or with zinc chloride in nitromethane, without affecting other common protecting groups like benzyl or tert-butyl esters. mdpi.com In the same year, H. Gerlach reported the application of 2-(trimethylsilyl)ethyl esters in the synthesis of the natural product (-)-(S)-curvularin, demonstrating its practical utility. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQFCHRCTZAAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884865 | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16046-10-9 | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16046-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trimethylsilyl Ethyl Acetate and Precursor Compounds

Syntheses of 2-(Trimethylsilyl)ethanol (B50070): Precursor to the Ethyl Acetate (B1210297) Ester

Several reliable methods exist for the preparation of 2-(trimethylsilyl)ethanol, each with its own set of advantages and applications.

Reductive Strategies from Ester Precursors

One common approach involves the reduction of ethyl (trimethylsilyl)acetate. This method begins with the reaction of ethyl bromoacetate (B1195939) with zinc, followed by treatment with chlorotrimethylsilane (B32843) to form ethyl (trimethylsilyl)acetate. Subsequent reduction of this ester with powerful reducing agents like lithium aluminum hydride or borane-tetrahydrofuran (B86392) complex yields 2-(trimethylsilyl)ethanol. chemicalbook.com For instance, the reduction using borane-THF in tetrahydrofuran (B95107) at ambient temperature for 48 hours has been reported to provide a 78.1% yield of the desired alcohol. chemicalbook.com

Hydroboration-Oxidation and Oxymercuration-Demercuration Routes

Another effective strategy for synthesizing 2-(trimethylsilyl)ethanol utilizes vinyltrimethylsilane (B1294299) as the starting material. chemicalbook.com This approach can proceed via two distinct pathways:

Hydroboration-Oxidation: This two-step process involves the addition of a borane (B79455) reagent across the double bond of vinyltrimethylsilane, followed by oxidation. wikipedia.orgmasterorganicchemistry.com The hydroboration step is stereospecific, resulting in a syn addition of the hydrogen and boron atoms. wikipedia.orgmasterorganicchemistry.com The subsequent oxidation, typically with hydrogen peroxide in an alkaline solution, replaces the boron atom with a hydroxyl group, yielding the primary alcohol, 2-(trimethylsilyl)ethanol, in an anti-Markovnikov fashion. wikipedia.orgorgsyn.orglibretexts.org

Oxymercuration-Demercuration: This alternative route also begins with the reaction of vinyltrimethylsilane, but with a mercury(II) salt, such as mercuric acetate, in the presence of water. chemicalbook.commasterorganicchemistry.comyoutube.com This is followed by a demercuration step using a reducing agent like sodium borohydride. masterorganicchemistry.comnumberanalytics.com This method results in the Markovnikov addition of a hydroxyl group. masterorganicchemistry.comnumberanalytics.com The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements. chemistrysteps.com

Grignard Reagent-Mediated Formations

A highly convenient and efficient synthesis of 2-(trimethylsilyl)ethanol involves the use of a Grignard reagent. chemicalbook.com This method starts with the formation of the Grignard reagent from (chloromethyl)trimethylsilane. This organomagnesium compound then reacts with paraformaldehyde, a source of formaldehyde, to produce 2-(trimethylsilyl)ethanol. chemicalbook.comtandfonline.com This approach is often favored for its operational simplicity and good yields. Grignard reagents are known to react with aldehydes to form primary or secondary alcohols, and with ketones to produce tertiary alcohols. khanacademy.orglibretexts.org

Esterification Protocols for the Formation of 2-(Trimethylsilyl)ethyl Esters

Once 2-(trimethylsilyl)ethanol is synthesized, it can be converted to its corresponding acetate ester through various esterification methods.

Direct Esterification Approaches

Direct esterification of 2-(trimethylsilyl)ethanol with acetic acid or its derivatives is a straightforward method to produce 2-(trimethylsilyl)ethyl acetate. While specific conditions for this direct reaction are not extensively detailed in the provided context, it is a fundamental organic transformation. 2-(Trimethylsilyl)ethanol itself is utilized as a protective reagent for carboxylic acids, forming 2-trimethylsilylethyl esters. highfine.com These esters are stable under certain conditions but can be cleaved using fluoride (B91410) ions or under acidic or basic conditions. highfine.com Common methods for forming esters from carboxylic acids include using carbodiimide-based reagents, Mukaiyama's reagent, or Mitsunobu conditions, although these can present challenges with byproduct removal. chemrxiv.orgmdpi.com

Applications of 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate

A notable and efficient method for the formation of 2-(trimethylsilyl)ethyl esters involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. chemrxiv.orgmdpi.comexlibrisgroup.comchemrxiv.orgresearchgate.net This reagent is readily synthesized in high yield (97%) from 2-(trimethylsilyl)ethanol by reacting it with trichloroacetonitrile (B146778) in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). chemrxiv.orgmdpi.com

The resulting imidate is a highly effective reagent for esterifying carboxylic acids without the need for an external promoter or catalyst. chemrxiv.orgexlibrisgroup.comchemrxiv.orgresearchgate.net The carboxylic acid itself is sufficiently acidic to activate the imidate. chemrxiv.orgexlibrisgroup.comchemrxiv.orgresearchgate.net The reaction typically involves heating the carboxylic acid with the imidate in a solvent like toluene (B28343). mdpi.comresearchgate.net For example, the esterification of 3-nitrobenzoic acid with the imidate in refluxing toluene for 24 hours resulted in an 81% yield of the corresponding 2-(trimethylsilyl)ethyl ester after purification. chemrxiv.orgresearchgate.net

The mechanism of this esterification is believed to proceed through a β-silyl carbocation intermediate. chemrxiv.orgmdpi.comexlibrisgroup.comchemrxiv.orgresearchgate.net Deuterium (B1214612) labeling studies have provided evidence for this pathway. chemrxiv.orgmdpi.com The process is advantageous as the only byproduct is trichloroacetamide, which can be easily removed by washing with aqueous sodium hydroxide (B78521). chemrxiv.orgmdpi.com This method offers a mild and clean alternative to other esterification techniques that often generate significant waste and purification challenges. mdpi.com

Catalytic Systems in 2-(Trimethylsilyl)ethyl Ester Synthesis

The synthesis of 2-(trimethylsilyl)ethyl esters, valued for their unique properties as protecting groups in complex organic synthesis, can be achieved through various methodologies. A key aspect of these synthetic routes is the nature of the catalytic system employed, which can range from traditional acid or base catalysis to more specialized reagents. Research has explored both catalyzed and promoter-free pathways, with the choice of catalyst often depending on the specific esterification strategy.

One significant approach involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as an esterifying agent. The synthesis of this crucial intermediate from 2-(trimethylsilylethanol) and trichloroacetonitrile is efficiently catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This method produces the imidate in high yield (97%), which can then react with carboxylic acids to form the desired 2-(trimethylsilyl)ethyl ester. mdpi.com

Interestingly, the subsequent esterification step using the trichloroacetimidate (B1259523) often proceeds effectively without the need for an external promoter or catalyst. mdpi.comchemrxiv.orgchemrxiv.org The carboxylic acid substrate itself is sufficiently acidic to facilitate the reaction. chemrxiv.orgchemrxiv.org Investigations into promoting this esterification with external catalysts have shown limited success. The use of the Lewis acid trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) led to the decomposition of the imidate without any formation of the ester product. mdpi.com While Brønsted acids like camphorsulfonic acid (CSA) and pyridinium (B92312) p-toluenesulfonate (PPTS) did yield some of the desired ester, the yields remained low. mdpi.com Thermal conditions, often simply heating the carboxylic acid with the imidate, have proven to be a more effective and milder method for this transformation, avoiding the use of strong acids that could compromise sensitive functional groups in the substrate. mdpi.comnih.gov A mechanistic study involving deuterium labeling suggests that this thermal reaction proceeds through a β-silyl carbocation intermediate. mdpi.comchemrxiv.org

Another catalytic strategy involves the use of tetrabutylammonium (B224687) salts as activators. In the reaction of ethyl 2-(trimethylsilyl)acetate with aldehydes and ketones, catalytic amounts of tetrabutylammonium acetate (Bu4NOAc) have been used to synthesize β-hydroxy esters. rcsi.com The choice of the activator is crucial; a specific tetrabutylammonium activator can determine the final product. rcsi.com For instance, while the acetate activator leads to the β-hydroxy ester, its trimethylsilyloxide counterpart promotes a subsequent elimination reaction to form α,β-unsaturated esters. rcsi.com

The table below summarizes the findings from studies on various catalytic systems for the synthesis of 2-(trimethylsilyl)ethyl esters and their key intermediates.

Table 1: Catalytic Systems in 2-(Trimethylsilyl)ethyl Ester Synthesis

| Precursor/Reactant | Catalyst/Promoter | Substrate | Product | Yield | Notes | Reference |

|---|---|---|---|---|---|---|

| 2-(Trimethylsilyl)ethanol | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Trichloroacetonitrile | 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | 97% | Catalyst used for imidate precursor synthesis. | mdpi.com |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | None (Thermal) | 3-Nitrobenzoic acid | 2-(Trimethylsilyl)ethyl 3-nitrobenzoate | 78% | Reaction heated to 100°C for 29 hours. | mdpi.comresearchgate.net |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 3-Nitrobenzoic acid | No ester product | 0% | Led to the destruction of the imidate. | mdpi.comresearchgate.net |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Camphorsulfonic acid (CSA) | 3-Nitrobenzoic acid | 2-(Trimethylsilyl)ethyl 3-nitrobenzoate | Low | Catalytic amount of acid used. | mdpi.com |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Pyridinium p-toluenesulfonate (PPTS) | 3-Nitrobenzoic acid | 2-(Trimethylsilyl)ethyl 3-nitrobenzoate | Low | Catalytic amount of acid used. | mdpi.com |

| Ethyl 2-(trimethylsilyl)acetate | Tetrabutylammonium acetate (Bu4NOAc) | Aldehydes, Ketones | β-Hydroxy esters | - | Catalytic amount of activator used at ambient temperature. | rcsi.com |

Protecting Group Applications of the 2 Trimethylsilyl Ethyl Moiety in Organic Synthesis

Carboxylic Acid Protection via 2-(Trimethylsilyl)ethyl Esters

General Principles and Substrate Scope

2-(Trimethylsilyl)ethyl esters serve as effective protecting groups for carboxylic acids. researchgate.netmdpi.comhighfine.com They can be synthesized by reacting a carboxylic acid with 2-(trimethylsilyl)ethanol (B50070). researchgate.nethighfine.com A notable method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids to form TMSE esters without the need for an external catalyst. mdpi.com

The key feature of the TMSE protecting group is its selective removal under specific conditions. Deprotection is typically achieved through fluoride-induced β-elimination. thieme-connect.de Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are commonly used to cleave the ester, yielding the carboxylate anion, ethylene (B1197577), and trimethylsilyl (B98337) fluoride. researchgate.netthieme-connect.de This cleavage mechanism is highly specific and leaves other protecting groups, such as benzyl (B1604629) or alkyl esters, intact. mdpi.com The TMSE group is also stable under a variety of conditions encountered in peptide synthesis. researchgate.net

The stability of the β-silyl carbocation, formed as an intermediate during certain reactions, is attributed to hyperconjugation from the adjacent silicon-carbon bond. mdpi.com This stability plays a role in the formation of TMSE esters from imidates. mdpi.com

Orthogonal Protection Strategies in Multifunctional Molecules

The concept of orthogonal protection is crucial in the synthesis of complex molecules with multiple functional groups. bham.ac.uk It involves using a set of protecting groups that can be removed selectively under distinct reaction conditions, without affecting the others. bham.ac.ukuchicago.edu The 2-(trimethylsilyl)ethyl group is a valuable component of such strategies due to its unique fluoride-mediated deprotection. thieme-connect.de

For instance, β-keto esters protected with a 2-(trimethylsilyl)ethyl group can be cleaved and decarboxylated with tetrabutylammonium fluoride trihydrate. researchgate.net This reaction proceeds chemoselectively, leaving β-keto esters protected with methyl, tert-butyl, allyl, or benzyl groups untouched. researchgate.net Conversely, these other ester groups can be cleaved under their respective conditions without affecting the TMSE-protected β-keto ester. researchgate.net This orthogonality allows for precise manipulation of multifunctional molecules.

In the synthesis of complex oligosaccharides, a set of orthogonal protecting groups including the 2-(trimethylsilyl)ethyl ether (SE) has been utilized. nih.gov This highlights the versatility of the silyl-based protecting groups in intricate synthetic sequences. The development of new silicon-based protecting groups, such as the 2-(triphenylsilyl)ethoxycarbonyl ("Tpseoc") group, further expands the toolbox for orthogonal strategies. nih.gov

Specific Utility in Peptide Synthesis

The 2-(trimethylsilyl)ethyl ester has found significant application in peptide synthesis, particularly for the protection of the C-terminal carboxylic acid. researchgate.netnih.gov

C-Terminal Protection Frameworks

In peptide synthesis, the C-terminal carboxylic acid is often protected as an ester. oup.comru.nl The 2-(trimethylsilyl)ethyl ester provides a stable protecting group that can be selectively removed at the end of the synthesis. researchgate.net These esters are generally stable to the conditions used for peptide coupling. researchgate.net

Mitigation of Diketopiperazine Formation

A common side reaction in peptide synthesis, especially at the dipeptide stage, is the formation of diketopiperazines. The use of the unsubstituted 2-(trimethylsilyl)ethyl ester can lead to a significant amount of this undesired byproduct. researchgate.net However, research has shown that employing a methyl-substituted version of the silyl (B83357) ester can significantly reduce the formation of diketopiperazines. researchgate.net Both the substituted and unsubstituted esters can be cleaved under mild, fluoride-induced conditions. researchgate.net

Alcohol Protection Utilizing 2-(Trimethylsilyl)ethyl Derivatives

The 2-(trimethylsilyl)ethyl moiety is also employed for the protection of alcohols, typically in the form of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers or 2-(trimethylsilyl)ethyl (TMSEC) carbonates. thieme-connect.deharvard.edu Silyl ethers, in general, are widely used protecting groups for alcohols due to their ease of formation and selective removal. wikipedia.orgfiveable.memasterorganicchemistry.com

The protection of alcohols as silyl ethers involves reacting the alcohol with a silyl halide, such as trimethylsilyl chloride, in the presence of a base. wikipedia.orgfiveable.me The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. wikipedia.orgnrochemistry.com

Formation and Application of 2-(Trimethylsilyl)ethoxy (TMSE) Ethers

The 2-(trimethylsilyl)ethyl (TMSE) group serves as a valuable protecting group for alcohols, forming TMSE ethers. A notable method for the formation of TMSE esters, which are closely related to TMSE ethers, involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.comthermofisher.comnih.govthermofisher.com This reagent, readily synthesized from 2-(trimethylsilylethanol), effectively esterifies carboxylic acids upon heating without the need for an external promoter or catalyst. mdpi.comthermofisher.comnih.govthermofisher.com The reaction is believed to proceed through a β-silyl carbocation intermediate. mdpi.comnih.govthermofisher.com

While the direct formation of TMSE ethers using the trichloroacetimidate (B1259523) reagent with alcohols is not as efficient, the cleavage of the resulting TMSE esters highlights the utility of the TMSE group. thermofisher.com The deprotection of TMSE esters is typically achieved under mild conditions using fluoride ions, which trigger a β-elimination cascade to release the deprotected carboxylic acid, ethylene, and a trimethylsilyl fluoride byproduct. thieme-connect.de This cleavage condition is orthogonal to many other protecting groups, making the TMSE group a useful tool in multi-step synthesis.

Synthesis and Reactivity of 2-(Trimethylsilyl)ethyl Carbonates (TMSEC)

The 2-(trimethylsilyl)ethyl carbonate (TMSEC) protecting group offers a reliable method for the protection of alcohols. The synthesis of TMSEC-protected alcohols can be achieved using reagents such as 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate. sigmaaldrich.com This reagent reacts with alcohols to form the corresponding TMSEC carbonate.

Similar to other 2-(trimethylsilyl)ethyl-based protecting groups, the cleavage of TMSEC carbonates is induced by fluoride ions. thieme-connect.de This process follows the characteristic β-elimination pathway, liberating the free alcohol, carbon dioxide, ethylene, and a trimethylsilyl fluoride. The mild and specific nature of this deprotection method ensures its compatibility with a wide array of other functional groups and protecting groups that are sensitive to acidic or basic conditions.

Orthogonal Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely employed protecting group for alcohols, prized for its stability and unique deprotection conditions, which contribute to its orthogonality in complex synthetic schemes. highfine.comnumberanalytics.com SEM ethers are generally stable to a broad range of acidic and basic conditions under which other protecting groups like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) might be cleaved. highfine.com

The SEM group is typically introduced by reacting an alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. nih.gov

Deprotection of SEM ethers can be achieved under various conditions, offering flexibility to the synthetic chemist. While fluoride ions (e.g., TBAF) are commonly used, other reagents such as magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate have been developed for SEM ether cleavage, sometimes offering enhanced selectivity. cmu.eduresearchgate.net This array of deprotection methods allows for the selective removal of the SEM group in the presence of other silyl ethers or acid/base-labile protecting groups, exemplifying its role in orthogonal protection strategies. numberanalytics.comcmu.edu For instance, it is possible to selectively cleave a SEM ether while leaving a TBS ether intact, and vice-versa, depending on the chosen reagent. cmu.edu

| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality Features |

| TMSE | 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Fluoride ions (e.g., TBAF) | Stable to many acidic and basic conditions; cleavable under mild, specific fluoride-mediated conditions. |

| TMSEC | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | Fluoride ions (e.g., TBAF) | Stable to non-fluoride conditions; orthogonal to acid- and base-labile groups. |

| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Fluoride ions (TBAF, CsF), Lewis acids (MgBr₂, LiBF₄, BF₃·OEt₂) | Stable to a wide pH range; multiple deprotection protocols allow for high orthogonality with other silyl and acetal (B89532) protecting groups. highfine.comnumberanalytics.comcmu.eduresearchgate.net |

Amine Protection through 2-(Trimethylsilyl)ethyl Derived Groups

The strategic protection of amine functionalities is a cornerstone of organic synthesis, particularly in peptide and natural product synthesis. The 2-(trimethylsilyl)ethyl moiety has given rise to a suite of reliable and versatile amine protecting groups that offer distinct advantages in terms of stability and selective removal.

Employment of 2-(Trimethylsilyl)ethyl Carbamates (TEOC)

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for primary and secondary amines. cmu.edubham.ac.uk It is known for its considerable stability towards a variety of reaction conditions, including those that would cleave other common protecting groups. bham.ac.uk

The introduction of the Teoc group is typically accomplished by reacting the amine with a Teoc-donating reagent such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) or 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT) in the presence of a base. cmu.edunih.gov

The key feature of the Teoc group is its clean and mild deprotection, which is effected by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF). cmu.edubham.ac.uk The fluoride ion initiates a β-elimination reaction, leading to the release of the free amine, carbon dioxide, and ethylene. cmu.edu This deprotection mechanism is orthogonal to many other protecting groups used in peptide synthesis, such as Boc (acid-labile) and Fmoc (base-labile). sigmaaldrich.combham.ac.uk

Implementation of the 2-(Trimethylsilyl)ethanesulfonyl (SES) Group

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another important protecting group for amines, forming stable sulfonamides. daneshyari.comudayton.edu SES-protected amines exhibit high stability across a broad spectrum of synthetic transformations. daneshyari.comudayton.edu

The SES group is installed by reacting an amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base. daneshyari.comudayton.edu

Deprotection of the SES group is typically achieved under mild conditions using fluoride reagents such as cesium fluoride or TBAF at elevated temperatures. daneshyari.comudayton.edu This process also proceeds via a β-elimination mechanism, yielding the free amine, sulfur dioxide, ethylene, and trimethylsilyl fluoride. numberanalytics.com The stability of the SES group, combined with its mild cleavage conditions, makes it a valuable alternative to more robust sulfonyl protecting groups like tosyl (Ts), which often require harsh deprotection methods. numberanalytics.comdaneshyari.comudayton.edu The SES group has been shown to be compatible with a variety of sensitive substrates and has been used in the synthesis of complex molecules. numberanalytics.com

Preparation and Desilylation of N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates

The synthesis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates serves as a pathway to generate thermally unstable secondary N-nitrosocarbamate anions. daneshyari.comudayton.eduudayton.edu The preparation involves a multi-step sequence starting with the corresponding N-2-(trimethylsilyl)ethylcarbamates, which are then nitrosated. udayton.edu

The desilylation of these N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates is a key step and is achieved through fluoride-assisted cleavage. daneshyari.comudayton.eduudayton.edu The rate of this desilylation process has been found to be dependent on both the solvent and the concentration of the fluoride reagent. daneshyari.comudayton.edu This method provides a route for the generation of secondary N-nitrosocarbamate anions under controlled conditions, which can then be used in further synthetic transformations. udayton.edu

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |

| TEOC | Teoc-OSu, Teoc-NT | Fluoride ions (e.g., TBAF) | High stability; orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. cmu.edubham.ac.uk |

| SES | SES-Cl | Fluoride ions (CsF, TBAF), HF | High stability; milder deprotection than traditional sulfonyl groups (e.g., Ts). daneshyari.comudayton.edu |

| N-2-(TMSE)-N-nitrosocarbamate | Nitrosation of N-2-(TMSE)-carbamate | Fluoride-assisted cleavage | Precursor to thermally unstable secondary N-nitrosocarbamate anions. udayton.eduudayton.edu |

Mechanistic Investigations of 2 Trimethylsilyl Ethyl Protecting Group Cleavage

Fluoride-Initiated Deprotection Pathways

The most common method for the cleavage of the TMSE protecting group involves the use of a fluoride (B91410) ion source. harvard.edu Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) are frequently employed. harvard.edugelest.com The strong affinity of fluoride for silicon, resulting in the formation of a highly stable Si-F bond, is the primary driving force for this reaction. harvard.edu This deprotection is characterized by the formation of the deprotected carboxylic acid, ethylene (B1197577), and a fluorosilane byproduct.

Role of Pentavalent Fluorosiliconate Intermediates

The initial step in fluoride-initiated deprotection is the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl (B98337) group. This attack leads to the formation of a hypervalent, pentacoordinate silicon species known as a fluorosiliconate intermediate. nih.gov The formation of these pentacoordinate silicates significantly weakens the silicon-carbon bond. This activation is a key concept in organosilicon chemistry, transforming the relatively inert C-Si bond into a reactive site. nih.gov The enhanced electron density at the silicon center in the pentacoordinate intermediate facilitates the subsequent fragmentation.

Concerted and Stepwise β-Elimination Processes

Following the formation of the pentavalent fluorosiliconate intermediate, the cleavage proceeds via a β-elimination reaction. This process involves the removal of the silyl (B83357) group and a proton from the β-carbon, leading to the formation of ethylene gas and the carboxylate anion. The elimination can theoretically proceed through either a concerted (E2-like) or a stepwise (E1cb-like or E1-like) pathway.

In a concerted pathway , the cleavage of the C-Si bond and the C-H bond at the β-position would occur simultaneously, transitioning through a single, cyclic transition state. However, the evidence more strongly supports a stepwise process . The high stability of the β-silyl carbocation suggests a pathway where the C-Si bond cleavage precedes the final elimination steps.

Significance of β-Silyl Carbocation Intermediates

The stabilization of a positive charge on a carbon atom that is β to a silicon atom, known as the β-silyl effect, is a well-documented phenomenon. scispace.com This effect can lead to enormous rate enhancements in reactions involving carbocation intermediates, in some cases by a factor of up to 10¹². nih.gov The stabilization arises from hyperconjugation (σ-π conjugation) between the filled C-Si σ-orbital and the empty p-orbital of the carbocationic center. scispace.combaranlab.org

In the context of TMSE deprotection, the formation of a transient β-silyl carbocation intermediate after the departure of the carboxylate group is a key mechanistic feature. A deuterium (B1214612) labeling study on the formation of TMSE esters provided strong evidence for the involvement of a bridged β-silyl cation, which supports the accessibility of such an intermediate in the reverse, cleavage reaction. mdpi.com The mechanism likely involves the departure of the leaving group (the carboxylate) to form this stabilized carbocation, which then rapidly eliminates a silyl cation to form ethylene.

Table 1: Influence of β-Silyl Group on Carbocation Stability This table presents calculated stabilization energies for carbocations bearing a β-trimethylsilyl group, illustrating the significant stabilizing effect.

| Carbocation System | Computational Method | Calculated Stabilization Energy (kcal/mol) | Reference |

| 1-(trimethylsilylmethyl)cyclopropyl | B3LYP/6-31G | 16.6 | nih.gov |

| 1-phenyl-2-trimethylsilylcyclopropyl | B3LYP/6-31G | 12.0 | nih.gov |

| 2-trimethylsilylbenzocyclobutenyl | B3LYP/6-31G* | 3.7 | nih.gov |

This interactive table allows for sorting and filtering of the data.

Alternative Deprotection Methodologies

While fluoride-based reagents are most common, the TMSE group can also be cleaved under acidic or basic conditions, providing valuable orthogonality in complex synthetic sequences. researchgate.net

Base-Mediated Hydrolysis of 2-(Trimethylsilyl)ethyl Esters

The hydrolysis of esters using a base, a process known as saponification, is a fundamental reaction in organic chemistry. ucoz.com For 2-(trimethylsilyl)ethyl esters, this method provides an alternative to fluoride-based cleavage. The reaction is typically carried out using a strong base like sodium hydroxide (B78521) or a non-nucleophilic base like sodium hydride in an aprotic solvent such as DMF. researchgate.netchemistrysteps.com

The mechanism follows the general pathway for base-catalyzed ester hydrolysis, specifically the bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.com This process involves two main steps:

Nucleophilic Attack: The hydroxide ion (or another base) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-(trimethylsilyl)ethoxide anion as the leaving group.

Acid-Catalyzed Scission of 2-(Trimethylsilyl)ethyl Protecting Groups

Acid-catalyzed deprotection offers another fluoride-free method for cleaving TMSE esters. The mechanism of acid-catalyzed ester hydrolysis is essentially the reverse of Fischer esterification. chemistrysteps.com Given the pronounced stability of the β-silyl carbocation, the cleavage of TMSE esters under acidic conditions is believed to proceed predominantly through a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. ucoz.com

The proposed AAL1 pathway involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the ester towards cleavage. chemistrysteps.com

Unimolecular Cleavage: The C-O bond between the acyl group and the ethyl bridge cleaves heterolytically. This departure is facilitated by the formation of the highly stabilized β-(trimethylsilyl)ethyl cation. This is the rate-determining step.

Fragmentation: The resulting β-(trimethylsilyl)ethyl cation rapidly fragments, eliminating the trimethylsilyl group (which is subsequently trapped by a nucleophile) and forming ethylene.

This mechanism is analogous to the acid-catalyzed hydrolysis of esters with tertiary alkyl groups, which also proceed via AAL1 due to the stability of the resulting tertiary carbocation. ucoz.comchemistrysteps.com

Table 2: Common Mechanisms of Ester Hydrolysis This table summarizes the Ingold classification for the common mechanisms of ester hydrolysis under acidic and basic conditions.

| Ingold Notation | Catalyst | Cleavage Site | Molecularity | Common Substrates | Reference |

| BAC2 | Base | Acyl-Oxygen | Bimolecular | Most esters (e.g., primary/secondary alkyl esters) | ucoz.com |

| AAC2 | Acid | Acyl-Oxygen | Bimolecular | Primary/secondary alkyl esters | ucoz.com |

| AAL1 | Acid | Alkyl-Oxygen | Unimolecular | Esters with stable carbocations (e.g., tertiary, benzylic) | ucoz.com |

This interactive table provides a quick reference for the mechanistic classifications.

Enzymatic Approaches to Selective Deprotection

The selective removal of protecting groups under mild conditions is a cornerstone of modern organic synthesis. While conventional chemical methods for the deprotection of silyl ethers and esters are well-established, enzymatic approaches offer an attractive alternative, often providing high selectivity and avoiding the use of harsh reagents that can affect other sensitive functional groups within a molecule. The 2-(trimethylsilyl)ethyl (TMSE) group, commonly used to protect alcohols and carboxylic acids, can be a substrate for enzymatic cleavage, primarily through the action of hydrolases such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester linkage in 2-(trimethylsilyl)ethyl acetate (B1210297), leading to the release of the corresponding alcohol and acetic acid.

Enzymatic deprotection of silyl-containing compounds is an area of ongoing research. While specific studies focusing exclusively on 2-(trimethylsilyl)ethyl acetate are limited in publicly available literature, the broader principles of enzymatic hydrolysis of structurally similar esters and silyl ethers provide valuable insights into the potential of this methodology.

General Principles of Enzymatic Ester Hydrolysis

Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are serine hydrolases that catalyze the cleavage of ester bonds. The catalytic mechanism typically involves a catalytic triad (B1167595) of amino acid residues (usually serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

Lipase-Catalyzed Deprotection

Lipases are particularly versatile biocatalysts due to their ability to function in both aqueous and non-aqueous media, their broad substrate specificity, and their commercial availability. Candida antarctica lipase (B570770) B (CAL-B) is one of the most widely used lipases in organic synthesis due to its high efficiency and stability. d-nb.infoconicet.gov.ar

While direct and detailed research on the enzymatic hydrolysis of this compound is scarce, studies on analogous compounds provide strong evidence for its feasibility. For instance, investigations into the lipase-mediated turnover of trimethylsilyl (TMS)-protected alcohols have shown that various lipases can facilitate this conversion. d-nb.inforesearchgate.net However, the mechanism may not always follow the canonical catalytic triad pathway and can sometimes be non-specific. d-nb.inforesearchgate.net The rate and success of such reactions are influenced by factors such as the specific lipase used, the reaction medium, pH, and temperature.

One study on the hydrolysis of TMS-protected 1-phenylethanol (B42297) noted that while lipases did mediate the reaction, a significant portion of the conversion could be attributed to spontaneous hydrolysis, especially under slightly acidic conditions that could be induced by the enzymatic hydrolysis of the solvent, such as ethyl acetate. d-nb.inforesearchgate.net This highlights the importance of carefully controlled experimental conditions to distinguish between true enzymatic activity and enzyme-influenced chemical reactions.

Esterase-Catalyzed Deprotection

Esterases are another class of enzymes with significant potential for the deprotection of ester-containing compounds. They often exhibit high chemo- and regioselectivity. Research has demonstrated the successful use of esterases, such as those from Bacillus subtilis, for the selective removal of various ester protecting groups, including allyl and chloroethyl esters, under mild conditions. nih.gov This suggests that esterases could be effective catalysts for the hydrolysis of the acetate group in this compound. The substrate specificity of esterases is a key area of research, with studies exploring how the structure of both the acyl and alcohol portions of the ester influences the rate of enzymatic hydrolysis. nih.gov

Research Findings and Data

Detailed experimental data specifically for the enzymatic deprotection of this compound is not extensively reported in the reviewed literature. However, to illustrate the type of data generated in such studies, the following tables summarize findings from related enzymatic deprotection reactions.

Table 1: Lipase Screening for the Hydrolysis of a Silyl-Protected Alcohol (TMS-Phenylethanol)

This table is based on data from studies on a structurally related silyl ether, demonstrating the variability in enzyme activity.

| Lipase Source | Enzyme | Conversion (%) |

| Pseudozyma aphidis | CalB | High |

| Pseudozyma aphidis | CalA | Moderate |

| Candida rugosa | CRL | Moderate |

| Pseudomonas cepacia | PSC-II | Low |

| Rhizomucor miehei | RML | Low |

| Aspergillus oryzae | AOL | High |

| Pseudomonas fluorescens | PFL | Low |

| Data adapted from studies on the hydrolysis of TMS-protected 1-phenylethanol. researchgate.net Conversion rates are qualitative and depend on specific reaction conditions. |

Table 2: Influence of Reaction Conditions on Enzymatic Hydrolysis

This table conceptualizes the parameters that are typically investigated to optimize an enzymatic deprotection reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Enzyme | Lipase A | Lipase B | Esterase C |

| Solvent | Phosphate Buffer | Toluene (B28343) | Buffer/Co-solvent |

| pH | 6.0 | 7.0 | 8.0 |

| Temperature (°C) | 25 | 37 | 50 |

| Substrate Conc. (mM) | 10 | 50 | 100 |

| Enzyme Conc. (mg/mL) | 5 | 10 | 20 |

| Reaction Time (h) | 12 | 24 | 48 |

| Yield (%) | Varies | Varies | Varies |

| This table is a representative template. Specific values would be determined experimentally for the deprotection of this compound. |

Theoretical and Computational Studies on 2 Trimethylsilyl Ethyl Acetate Reactivity

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed examination of reaction pathways, intermediates, and transition states.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. nih.govmdpi.com For reactions involving esters like 2-(trimethylsilyl)ethyl acetate (B1210297), DFT calculations can elucidate complex, multi-step pathways. For instance, in the synthesis of ethyl acetate, DFT studies using the B3LYP functional with a 6-31G(d,p) basis set have successfully optimized the structures of reactants, intermediates, transition states, and products. nih.govrsc.org

Similar methodologies can be applied to the reactions of 2-(trimethylsilyl)ethyl acetate. Experimental work has shown that its reactions can be directed towards different products, such as β-hydroxy esters or α,β-unsaturated esters, by choosing specific activators. rcsi.com A stepwise pathway involving the formation of a silylated β-hydroxy ester followed by an elimination reaction has been proposed. rcsi.com

A typical DFT study to elucidate such a pathway would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (this compound and an aldehyde, for example), the activator (e.g., a fluoride (B91410) or acetate anion), any intermediates (like a pentacoordinate silicon species or an enolate), the transition states connecting these species, and the final products.

Frequency Analysis: Performing frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points, i.e., transition states (exactly one imaginary frequency). nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from a transition state forwards to the product and backwards to the reactant to ensure the transition state connects the correct minima on the potential energy surface. nih.gov

These calculations provide a comprehensive picture of the reaction's progress, revealing the sequence of bond-forming and bond-breaking events.

The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing its structure and energy is paramount to understanding reaction kinetics. dntb.gov.ua DFT calculations are routinely used to determine these properties.

For the acid-catalyzed synthesis of ethyl acetate, the transition state for the rate-determining nucleophilic addition step was found to have an energy barrier of 19.6 kcal/mol. nih.gov In studies of the neutral hydrolysis of ethyl acetate, the activation energy was shown to be sensitive to the conformation of the ester in the transition state. ukm.myresearchgate.net

For this compound, a key reaction is its condensation with carbonyl compounds. The transition state for the initial nucleophilic attack would likely involve the formation of a new carbon-carbon bond and the interaction of the activator with the silicon atom. The calculated structure of the TS would reveal the geometry of approach of the reactants. The activation energy (ΔE‡), which is the energy difference between the transition state and the reactants, dictates the reaction rate. Lower activation energies correspond to faster reactions. Recent advancements have even utilized machine learning models, pre-trained on large datasets of DFT calculations, to accelerate the discovery of transition state structures and energies with significant speedups compared to pure DFT methods. arxiv.org

Table 1: Representative Data from a DFT Study on Ester Hydrolysis This table presents hypothetical data modeled on typical DFT outputs for ester reactions to illustrate the concepts.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants (Ester + H₂O) | B3LYP/6-311++G(d,p) | 0.0 | C=O bond length: 1.21 Å |

| Transition State (TS) | B3LYP/6-311++G(d,p) | +25.4 | Forming C-O bond: 1.95 Å |

Electronic Structure and Reactivity Descriptors

Beyond mapping reaction pathways, computational chemistry can quantify the intrinsic electronic properties of a molecule that govern its reactivity.

Electrophilicity and nucleophilicity are fundamental concepts for predicting how molecules will interact. bohrium.com Computational methods allow for the quantification of these properties.

Electrophilicity Index (ω): Defined by Parr and co-workers, this index measures a molecule's ability to accept electrons. researchgate.net It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which can be approximated using the energies of the frontier molecular orbitals. The electrophilicity index has been shown to be a powerful descriptor of reactivity in various chemical processes. researchgate.netresearchgate.net For this compound, the primary electrophilic center is the carbonyl carbon.

Nucleophilicity: This describes a species' ability to donate electrons. For this compound, the carbonyl oxygen and the ester oxygen possess lone pairs and are potential nucleophilic sites. Computational approaches to quantify nucleophilicity include calculating a molecule's affinity for a standard electrophile, such as the methyl cation (Methyl Cation Affinity, MCA). chemrxiv.orgnih.govchemrxiv.org

Recent work has focused on developing machine learning models trained on large quantum mechanical datasets to predict these indices rapidly and accurately for a wide range of molecules. bohrium.comchemrxiv.orgnih.gov

Table 2: Hypothetical Reactivity Indices for this compound This table illustrates the type of data generated in a computational analysis of reactivity descriptors.

| Atom/Site | Reactivity Descriptor | Calculated Value | Interpretation |

|---|---|---|---|

| Carbonyl Carbon | Fukui function for nucleophilic attack (f+) | 0.45 | Most likely site for nucleophilic attack |

| Carbonyl Carbon | Electrophilicity Index (ω) | 1.2 eV | Moderate electrophile |

| Carbonyl Oxygen | Fukui function for electrophilic attack (f-) | 0.38 | Likely site for protonation/Lewis acid coordination |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uknih.gov The energy and symmetry of these orbitals must be favorable for a reaction to occur.

HOMO: The HOMO of a nucleophile interacts with the LUMO of an electrophile.

LUMO: The LUMO of an electrophile accepts electrons from the HOMO of a nucleophile.

For this compound reacting with a nucleophile, the key interaction would be between the nucleophile's HOMO and the ester's LUMO, which is expected to be localized on the π* orbital of the carbonyl group. Conversely, if the enolate of this compound acts as a nucleophile, its HOMO would interact with the LUMO of an electrophile (e.g., an aldehyde). The energy gap between the interacting HOMO and LUMO is crucial; a smaller gap generally leads to a more favorable interaction and a faster reaction. imperial.ac.uk FMO analysis is particularly powerful for explaining selectivity in reactions like cycloadditions involving silicon-containing reagents. mdpi.com For large molecules where FMOs can be delocalized, the concept of Frontier Molecular Orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

Influence of Solvation and Catalysis on Silicon-Containing Reaction Dynamics

The reaction environment, including the solvent and any catalysts, can dramatically alter reaction rates and outcomes. Computational models are essential for understanding these effects.

Solvation: Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents. Explicit solvent models, where individual solvent molecules are included in the calculation, are computationally intensive. More common are implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, which treat the solvent as a continuous dielectric medium. mdpi.comresearchgate.net These models are effective at capturing the bulk electrostatic effects of the solvent on the reaction's energy profile. For instance, calculations on ester hydrolysis have shown that including a continuum model can stabilize charged transition states and raise the activation energy compared to gas-phase calculations. researchgate.net The choice of solvent, such as switching to a greener solvent like ethyl acetate itself, is also an important consideration in modern synthesis. rsc.org

Catalysis: Catalysts provide an alternative reaction pathway with a lower activation energy. In the reactions of this compound, activators like tetrabutylammonium (B224687) acetate (Bu₄NOAc) or tetrabutylammonium trimethylsilyloxide (Bu₄NOTMS) are crucial for controlling the product selectivity. rcsi.com A computational study of this catalysis would model the interaction of the activator with the silicon center of the ester. This could involve the formation of a hypervalent silicon intermediate, which would significantly increase the nucleophilicity of the α-carbon. DFT calculations can map the potential energy surface of both the catalyzed and uncatalyzed reactions, providing a quantitative measure of the catalyst's effectiveness by comparing the respective activation barriers. Similarly, the role of Lewis acids in activating related silicon-containing esters for reactions like hydrosilylation has been studied computationally, revealing how different catalysts can favor distinct ionic or radical mechanisms. researchgate.net

Analogues and Derivatives of the 2 Trimethylsilyl Ethyl Moiety in Advanced Organic Synthesis

Structural Modifications and their Impact on Reactivity and Selectivity

Modifications to the basic 2-(trimethylsilyl)ethyl structure can significantly influence the reactivity and selectivity of the corresponding esters. These alterations can be strategically employed to fine-tune the properties of the protecting group for specific synthetic challenges.

One key area of modification involves the introduction of substituents on the ethyl backbone. For instance, the incorporation of a methyl group on the ethyl chain has been shown to reduce the undesired formation of diketopiperazines during peptide synthesis. researchgate.netlookchem.com This is a critical improvement in the solution-phase synthesis of peptides where such side reactions can significantly lower the yield of the desired product. lookchem.com

Another important modification is the introduction of a phenyl group at the 2-position of the 2-(trimethylsilyl)ethyl system, creating the (2-phenyl-2-trimethylsilyl)ethyl (PTMSE) protecting group. thieme-connect.com This substitution enhances the reactivity of the group towards fluoride-induced cleavage. thieme-connect.com The increased rate of deprotection is attributed to the more readily formed fluoro-containing pentacoordinated intermediate, which facilitates the elimination process. thieme-connect.com This allows for the removal of the protecting group under even milder conditions, minimizing potential side reactions. thieme-connect.com

The development of (trimethylsilyl)ethyl β-ketoesters represents another significant structural variation. These compounds can be synthesized in a single step from a ketone, 2-(trimethylsilyl)ethyl chloroformate, and an alkyl halide. nih.gov They have proven to be effective substrates in palladium-catalyzed asymmetric allylic alkylation reactions, allowing for the formation of α-quaternary ketones and lactams. nih.gov The use of these modified TMSE esters enables the coupling of complex molecular fragments that might be incompatible with traditional β-ketoester substrates. nih.gov

The following table summarizes the impact of key structural modifications on the properties of 2-(trimethylsilyl)ethyl esters:

| Structural Modification | Impact on Reactivity and Selectivity | Reference |

| Methyl substitution on the ethyl chain | Reduces diketopiperazine formation in peptide synthesis | researchgate.netlookchem.com |

| Phenyl substitution at the 2-position (PTMSE) | Increases reactivity towards fluoride-induced cleavage | thieme-connect.com |

| β-Ketoester functionality | Enables use in palladium-catalyzed asymmetric allylic alkylation | nih.gov |

Development and Application of Advanced Silyl (B83357) Protecting Groups (e.g., Super Silyl Analogues)

Beyond simple modifications of the TMSE group, the field of organic synthesis has seen the emergence of highly advanced silyl protecting groups, often referred to as "super silyl" analogues. nih.gov These groups are characterized by their exceptional steric bulk and unique electronic properties, which confer extraordinary stability to the protected functional group. nih.gov

Historically, silyl esters have seen limited use as protecting groups for carboxylic acids due to the lability of the Si-O bond. nih.gov However, the development of "supersilyl" groups, such as the tris(triethylsilyl)silyl group, has overcome this limitation. nih.gov These groups provide robust protection for carboxylic acids, rendering them stable to a range of reagents that would typically cleave simpler silyl esters. nih.gov For example, "supersilyl" esters have been shown to be stable to excess MeMgBr, n-BuLi, and DIBAL-H. nih.gov

The enhanced stability of these "supersilyl" esters allows for their use as stable synthetic equivalents of carboxylic acids in highly stereoselective transformations, such as aldol (B89426) and Mannich reactions. nih.gov This opens up new synthetic strategies that were previously inaccessible with traditional protecting groups. Furthermore, some "supersilyl" groups can be removed under specific conditions, such as photo-deprotection, adding to their synthetic utility. nih.gov

The development of silyl protecting groups is an ongoing area of research, with new groups and methods for their introduction and removal constantly being reported. tandfonline.com This continuous innovation provides chemists with a broader and more versatile toolkit for tackling complex synthetic challenges. tandfonline.com The table below highlights some advanced silyl protecting groups and their key features.

| Advanced Silyl Group | Key Features | Reference |

| Tris(triethylsilyl)silyl ("Supersilyl") | Exceptional steric bulk and stability, enables use in stereoselective reactions, can be photo-labile | nih.gov |

| Triethylsilyl (TES) | More stable than TMS, less stable than TBS, allowing for selective deprotection | gelest.com |

| tert-Butyldimethylsilyl (TBDMS or TBS) | Common protecting group, cleaved by acid or fluoride (B91410) ion | libretexts.orgwikipedia.org |

| Triisopropylsilyl (TIPS) | More sterically hindered and stable than TBDMS | libretexts.orgnih.gov |

| tert-Butyldiphenylsilyl (TBDPS) | Enhanced stability under acidic conditions | gelest.com |

Substituted 2-(Trimethylsilyl)ethyl Esters in Specialized Synthetic Contexts

Substituted 2-(trimethylsilyl)ethyl esters have found application in a variety of specialized synthetic contexts beyond general protection of carboxylic acids. Their unique properties make them particularly well-suited for addressing specific challenges in complex molecule synthesis.

One notable application is in the synthesis of peptides, where the use of substituted TMSE esters can suppress the formation of unwanted side products. As mentioned earlier, methyl-substituted TMSE esters significantly reduce the incidence of diketopiperazine formation, a common problem at the dipeptide stage of peptide synthesis. researchgate.netlookchem.com This allows for higher yields and purities of the target peptides.

In the realm of natural product synthesis, substituted TMSE esters have been employed as key intermediates. For example, in the synthesis of the mould metabolite curvularin, a 2-(trimethylsilyl)ethyl ester was used as a carboxyl protecting group that could be selectively cleaved with fluoride ions. researchgate.net This allowed for a convergent synthetic strategy where a complex fragment was coupled to the protected carboxylic acid, followed by deprotection and intramolecular cyclization to form the natural product. researchgate.net

Furthermore, the development of TMSE β-ketoesters has enabled the synthesis of complex molecules containing α-quaternary centers. nih.gov These structural motifs are found in numerous biologically active compounds, and their stereoselective construction is a significant challenge in organic synthesis. The use of TMSE β-ketoesters in palladium-catalyzed allylic alkylation reactions provides a powerful method for accessing these valuable building blocks with high enantioselectivity. nih.gov The reaction tolerates a variety of functional groups on both the enolate precursor and the allyl carbonate, demonstrating its broad utility. nih.gov

The following table provides examples of substituted 2-(trimethylsilyl)ethyl esters and their applications in specialized synthetic contexts:

| Substituted TMSE Ester | Specialized Application | Reference |

| Methyl-substituted TMSE ester | Suppression of diketopiperazine formation in peptide synthesis | researchgate.netlookchem.com |

| 2-(Trimethylsilyl)ethyl 7-hydroxy-octanoate | Synthesis of the natural product curvularin | researchgate.net |

| (Trimethylsilyl)ethyl β-ketoesters | Palladium-catalyzed enantioselective synthesis of α-quaternary ketones | nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies and Reagent Design

The drive for greater efficiency and milder reaction conditions has spurred significant innovation in the synthesis and cleavage of 2-(trimethylsilyl)ethyl esters. A notable advancement is the development of new reagents that circumvent the drawbacks of traditional methods.

One such innovation is the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate for the esterification of carboxylic acids. mdpi.comchemrxiv.org This reagent effectively forms TMSE esters without the need for an external promoter or catalyst. mdpi.comresearchgate.net The reaction proceeds by heating the carboxylic acid with the imidate, which is acidic enough to promote the transformation on its own. mdpi.com This methodology is advantageous as it avoids carbodiimide- or diazodicarboxylate-based reagents, which often lead to purification challenges and generate significant chemical waste. mdpi.comresearchgate.net The primary byproduct, trichloroacetamide, is easily removed by washing with an aqueous base, simplifying the workup procedure. researchgate.net

Table 1: Comparison of Esterification Methods for TMSE Esters

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional | Carbodiimides (e.g., DCC, EDC) | Room Temperature | Widely used | Byproduct removal can be difficult; waste generation |

| Mitsunobu | DEAD/DIAD, PPh₃ | Low Temperature | Mild conditions | Stoichiometric phosphine oxide waste; purification issues |

| Imidate-Based | TMSE-trichloroacetimidate | Refluxing Toluene (B28343) | Promoter-free; less waste; clean reaction | Requires heating |

Innovations are also occurring in the design of deprotection strategies. While fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) are the standard for cleaving TMSE esters, researchers have developed alternative methods for substrates that may be sensitive to fluoride. utsouthwestern.edu One mild method involves treating the TMSE ester with sodium hydride (NaH) in dimethylformamide (DMF) to cleanly yield the deprotected carboxylic acid. utsouthwestern.edu This approach is applicable even to sterically hindered substrates and those containing fluoride-labile functionality. utsouthwestern.edu Furthermore, derived reagents from 2-(trimethylsilyl)ethanol (B50070), such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and various 2-(trimethylsilyl)ethoxycarbonyl (Teoc) reagents, are expanding the toolkit for protecting alcohols and amines, respectively. baranlab.org

Expanded Applications in the Synthesis of Complex Natural Products and Pharmaceuticals

The unique stability and selective cleavage of the TMSE group make it invaluable in the multi-step synthesis of intricate molecules. Its application is expanding beyond simple protection to enabling key strategic bond formations.

A significant area of expansion is in peptide synthesis . The use of substituted 2-(trimethylsilyl)ethyl esters for C-terminal protection has been investigated to suppress the formation of undesired diketopiperazines at the dipeptide stage. mdpi.com Specifically, the 2-(trimethylsilyl)isopropyl (Tmsi) ester was found to be highly effective in minimizing this side reaction, while still allowing for facile, fluoride-induced deprotection at the final stage. mdpi.com

The development of (trimethylsilyl)ethyl (TMSE) ester protected enolates represents another major advance, particularly for palladium-catalyzed enantioselective allylic alkylation . harvard.edu This methodology facilitates the synthesis of challenging α-quaternary ketones and lactams with high yield and enantioselectivity. harvard.edu The TMSE β-ketoesters offer a distinct advantage over traditional substrates because they can be deprotected under very mild, fluoride-mediated conditions, ensuring compatibility with a wide array of sensitive functional groups. harvard.edu This approach serves as a powerful tool for the convergent cross-coupling of complex molecular fragments, a crucial strategy in the synthesis of natural products. harvard.edu

The TMSE group and its derivatives are also critical in oligonucleotide synthesis , where protecting groups are essential for the construction of DNA and RNA sequences for therapeutic and diagnostic applications. nih.govrsc.org The ability to selectively deprotect functional groups under specific, mild conditions is paramount in this field. nih.gov As synthetic chemists continue to target natural products of increasing complexity, the demand for robust and orthogonal protecting groups like TMSE is expected to grow. nih.gov

Computational Design and Optimization of 2-(Trimethylsilyl)ethyl-Based Transformations

Modern synthetic chemistry is increasingly supported by computational studies to elucidate reaction mechanisms and predict reactivity. Transformations involving 2-(trimethylsilyl)ethyl groups are no exception, with theoretical calculations providing deep insights that guide experimental design.

A central feature of TMSE chemistry is the remarkable stability of the β-silyl carbocation , an intermediate implicated in both the formation and cleavage of TMSE esters. mdpi.combaranlab.org Computational studies, often using Density Functional Theory (DFT), have been employed to quantify the stabilizing effect of the β-trimethylsilyl group. nih.gov B3LYP/6-31G* calculations, for instance, have estimated the stabilization energy to be around 16.6 kcal/mol, explaining the facility of reactions that proceed through this intermediate. nih.gov Such calculations help rationalize why certain transformations, like the esterification using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, can proceed without strong acid catalysis. mdpi.com

Computational models are also vital for understanding deprotection mechanisms. The fluoride-based cleavage of silyl (B83357) ethers is driven by the formation of the very strong Si-F bond, which is approximately 30 kcal/mol stronger than the Si-O bond. chem-station.com Theoretical studies have detailed the deprotection pathway, which proceeds not through an unstable silyl cation but via a pentacoordinated silicon intermediate. chem-station.com By mapping the potential energy surfaces of these reactions, chemists can predict transition state energies, optimize reaction conditions, and even design new reagents with tailored reactivity. rsc.org This synergy between experimental and computational work allows for the rational design of more selective and efficient synthetic transformations. nih.gov

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry advocate for the minimization of waste and the use of more efficient, less hazardous chemical processes. The use of any protecting group inherently conflicts with the eighth principle, "Reduce Derivatives," as it adds steps for installation and removal, requires additional reagents, and generates waste. nih.govbohrium.com Consequently, a major research thrust is to make the application of the TMSE group more sustainable.

Innovations in synthetic methodologies are at the forefront of this effort. The development of the 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate reagent is a prime example of a greener approach to forming TMSE esters. mdpi.com By eliminating the need for coupling agents like carbodiimides, this method significantly reduces the generation of difficult-to-remove byproducts and improves atom economy. mdpi.comresearchgate.net

Another key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. Research into tailoring activators for reactions involving silyl reagents has shown that catalytic amounts of specific tetrabutylammonium salts can effectively promote reactions at ambient temperatures. rcsi.com This move away from stoichiometric reagents reduces both cost and environmental impact.

Ultimately, the greenest approach is to avoid protecting groups altogether. nih.gov However, in the synthesis of highly complex molecules, this is not always feasible. utsouthwestern.edu Therefore, the ongoing research into developing more efficient methods for the introduction and removal of the TMSE group under milder, catalytic, and waste-minimizing conditions represents a crucial integration of this important synthetic tool with the principles of sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(trimethylsilyl)ethyl acetate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(trimethylsilyl)ethanol with acetic anhydride or acetyl chloride under anhydrous conditions. Catalytic acid (e.g., sulfuric acid) or base (e.g., pyridine) is used to drive the reaction. Purification involves fractional distillation or chromatography under inert atmospheres to prevent hydrolysis of the trimethylsilyl group. For example, biphasic systems (THF/water) with NaOH have been employed for hydrolysis of related silyl ethers . Optimization focuses on solvent choice (e.g., dichloromethane for acid-sensitive reactions), temperature control (25–60°C), and stoichiometric ratios (excess acetic anhydride to ensure complete conversion) .

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, with characteristic shifts for the trimethylsilyl group (δ ~0 ppm in ¹H NMR) and acetate methyl (δ ~2.0 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities, while Fourier-Transform Infrared (FTIR) spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, using non-polar columns (C18) and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound should be handled in a fume hood with nitrile gloves and lab coats due to potential respiratory and dermal irritation. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste. Storage requires anhydrous conditions under nitrogen or argon to prevent moisture-induced decomposition. Safety Data Sheets (SDS) for analogous silyl compounds recommend emergency eye washes (15-minute flushing with water) and avoiding contact with strong acids/bases to prevent exothermic reactions .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic substitution or elimination reactions?

- Methodological Answer : The trimethylsilyl group acts as a steric shield, slowing nucleophilic attack at the adjacent ethyl carbon. However, under acidic conditions, the silyl ether can undergo protodesilylation, generating a carbocation intermediate that participates in elimination (e.g., forming alkenes) or rearrangement. For example, in Diels-Alder reactions, the silyl group enhances electron density in dienophiles, as seen in studies with furan derivatives . Kinetic studies using deuterated solvents (e.g., D₂O) can elucidate proton-transfer mechanisms .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?

- Methodological Answer : Systematic variation of catalysts (e.g., comparing BF₃·Et₂O vs. TMSOTf), solvents (polar aprotic vs. non-polar), and temperature gradients helps identify optimal conditions. Byproducts like silyl ether hydrolysis products are minimized by rigorous drying of reagents. Conflicting data may arise from trace moisture; thus, Karl Fischer titration ensures solvent dryness. Advanced characterization (e.g., X-ray crystallography for ambiguous byproducts) and computational modeling (DFT for transition states) clarify mechanistic pathways .

Q. How is this compound utilized in protecting-group chemistry for complex organic syntheses?

- Methodological Answer : The acetate moiety serves as a transient protecting group for alcohols, while the trimethylsilyl group stabilizes β-position intermediates. In multi-step syntheses (e.g., polyketides), the compound is used to mask hydroxyl groups during oxidation or Grignard reactions. Deprotection is achieved via fluoride ions (TBAF) or acidic hydrolysis. For example, in the synthesis of dynemicin analogs, SEM (2-(trimethylsilyl)ethoxymethyl) groups derived from similar silyl acetates are cleaved under mild acidic conditions .

Q. What role does this compound play in derivatization for spectroscopic analysis of biomolecules?

- Methodological Answer : The compound is used to silylate hydroxyl or amine groups in sugars, steroids, or lignin monomers, enhancing volatility for GC-MS analysis. In lignin studies, silylation with N,O-bis(trimethylsilyl)acetamide (BSA) in ethyl acetate improves detection limits by reducing hydrogen bonding. Derivatization protocols require anhydrous conditions (e.g., molecular sieves) and optimized reaction times (2–24 hours) to avoid over-silylation .

Retrosynthesis Analysis